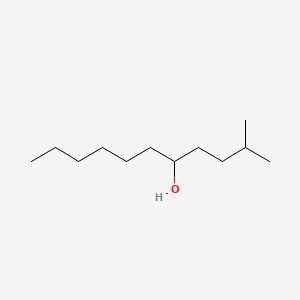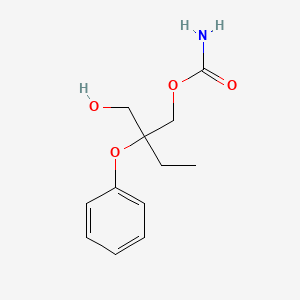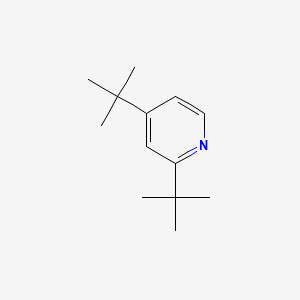
2,4-Bis(t-butyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(t-butyl)pyridine is an organic compound with the molecular formula C13H21N. It is a derivative of pyridine, where two tert-butyl groups are substituted at the 2 and 4 positions of the pyridine ring. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(t-butyl)pyridine typically involves the alkylation of pyridine. One common method is the reaction of pyridine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 2,4-Bis(t-butyl)pyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-donating tert-butyl groups, the compound is more reactive towards electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced pyridine derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Halogens, nitrating agents, and Friedel-Crafts alkylation reagents under acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products:
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of this compound.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
科学的研究の応用
2,4-Bis(t-butyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound’s steric and electronic properties make it suitable for stabilizing metal complexes and enhancing catalytic activity.
Biology: Research on this compound includes its potential use as a bioactive molecule. Studies have explored its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design and development.
Industry: this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,4-Bis(t-butyl)pyridine involves its interaction with molecular targets through its pyridine ring and tert-butyl groups. The compound can act as a ligand, coordinating with metal ions and forming stable complexes. These interactions can influence various chemical and biological pathways, including catalytic processes and enzyme inhibition.
類似化合物との比較
2,6-Di-tert-butylpyridine: Another derivative of pyridine with tert-butyl groups at the 2 and 6 positions. It is used as a proton trapping agent and in polymerization reactions.
4-tert-Butylpyridine: A compound with a single tert-butyl group at the 4 position. It is used as an additive in dye-sensitized solar cells and other applications.
Uniqueness: 2,4-Bis(t-butyl)pyridine is unique due to the specific positioning of the tert-butyl groups, which enhances its steric and electronic properties. This makes it particularly effective in stabilizing metal complexes and enhancing catalytic activity compared to other pyridine derivatives.
特性
CAS番号 |
29939-31-9 |
|---|---|
分子式 |
C13H21N |
分子量 |
191.31 g/mol |
IUPAC名 |
2,4-ditert-butylpyridine |
InChI |
InChI=1S/C13H21N/c1-12(2,3)10-7-8-14-11(9-10)13(4,5)6/h7-9H,1-6H3 |
InChIキー |
LEOBMIVTCWKNCB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NC=C1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)](/img/structure/B14687366.png)
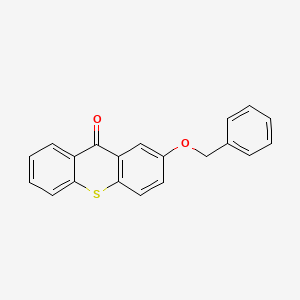
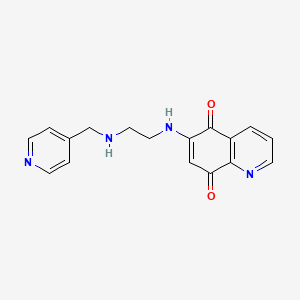

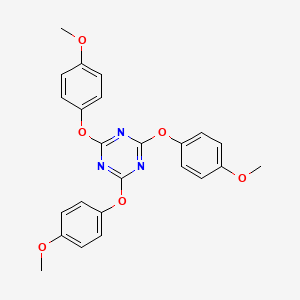
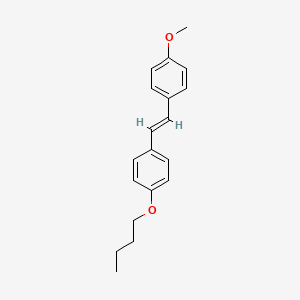
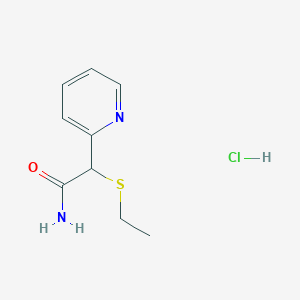
![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)
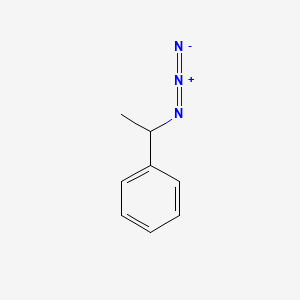
![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
